Reduced Ternary Complex Formation Efficiency of PhosTAC3 Relative to PhosTAC7
In a direct cellular assay measuring the formation of a ternary complex between PP2A, a FOXO3a substrate, and a PhosTAC molecule, PhosTAC3 was observed to induce complex formation 'to a lesser extent' than PhosTAC7 [1]. The study established that PhosTAC7, but not PhosTAC7F or DMSO, could induce this complex. While PhosTAC3 was active, its reduced efficiency compared to a structurally distinct analog in the same experimental system highlights that linker composition critically modulates the ability to recruit the phosphatase machinery. Quantitative dephosphorylation data for PhosTAC3 was not reported in this primary study, indicating its activity was below the threshold for detailed kinetic analysis compared to PhosTAC7 [1].
| Evidence Dimension | Ternary complex formation (FOXO3a/PP2A) |
|---|---|
| Target Compound Data | Ternary complex formation 'to a lesser extent' |
| Comparator Or Baseline | PhosTAC7: Strong ternary complex formation; PhosTAC7F and DMSO: No complex formation |
| Quantified Difference | Not explicitly quantified; described qualitatively as 'to a lesser extent' |
| Conditions | HEK293T cells co-transfected with HaloTag-FOXO3a and FKBP12(F36V)-PP2A A fusion proteins |
Why This Matters
This direct comparative data confirms PhosTAC3's activity as a PP2A recruiter while establishing that PhosTAC7 is a superior alternative for studies requiring maximal complex formation efficiency.
- [1] Chen, P. H., Hu, Z., An, E., Okeke, E., Zheng, S., Luo, X., ... & Zheng, N. (2021). Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs). ACS Chemical Biology, 16(12), 2808–2815. View Source
